N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide
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Description
N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C14H22N2OS and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis:
The compound N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide and its derivatives have been explored in various chemical synthesis processes. For instance, studies have shown that substituted pyridines, like those in the compound , can be deprotonated and trapped with electrophiles to create diverse pyridine derivatives with potentially useful properties (Bonnet et al., 2001). Moreover, the chemistry of such compounds is crucial in the synthesis of complex molecular structures like tetrapyrazinoporphyrazines, which have applications in materials science and photophysics (Zimcik et al., 2009).
Pharmacological Applications:
Drug Discovery and Biological Activity:
The structure and biological activity of certain this compound derivatives have been extensively studied in the context of drug discovery. These studies have led to the development of new compounds with significant pharmacological activities, such as inhibitors for peptide deformylase, potentially useful in creating new antibacterial agents (Jain et al., 2003). Moreover, derivatives of this compound have been synthesized and characterized for their anti-Alzheimer and anti-COX-2 activities, expanding the potential therapeutic applications of this chemical class (Attaby et al., 2009).
Properties
IUPAC Name |
N-(3-tert-butylsulfanylpyridin-4-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-7-8-15-9-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOHBIXACBJIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)SC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592077 |
Source
|
Record name | N-[3-(tert-Butylsulfanyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766557-59-9 |
Source
|
Record name | N-[3-(tert-Butylsulfanyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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